

H-8 Dihydrochloride: A Technical Guide to its Role in Cellular Signaling

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Compound of Interest		
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Abstract

H-8 dihydrochloride, a cell-permeable isoquinolinesulfonamide derivative, is a classical research tool used to investigate cellular signaling pathways.[1] It functions as a reversible and ATP-competitive inhibitor of several protein kinases, exhibiting particular potency against cyclic nucleotide-dependent protein kinases.[2][3] This technical guide provides an in-depth overview of H-8 dihydrochloride's mechanism of action, its inhibitory profile against key kinases, and its impact on major signaling cascades. Detailed experimental protocols and pathway visualizations are included to support researchers, scientists, and drug development professionals in leveraging this compound for the elucidation of signal transduction mechanisms.

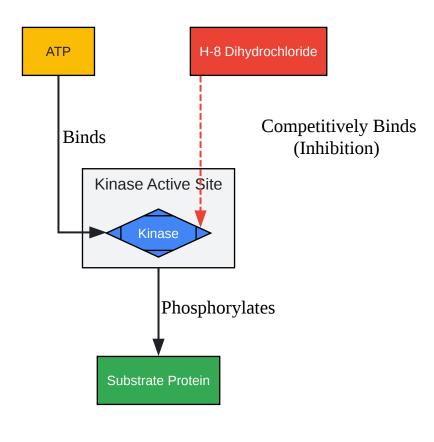
Introduction

H-8 dihydrochloride, chemically known as N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride, is a synthetic, water-soluble compound widely employed in cell biology and pharmacology.[4][5][6] As a member of the isoquinolinesulfonamide family of kinase inhibitors, it has been instrumental in dissecting the roles of Protein Kinase A (PKA) and Protein Kinase G (PKG) in a multitude of cellular processes.[1][4] Its ability to permeate cell membranes allows for its use in both in vitro and cell-based assays to probe kinase function in apoptosis, cell cycle regulation, and smooth muscle physiology.[4]



Mechanism of Action

The primary mechanism of action for **H-8 dihydrochloride** is its function as a reversible, ATP-competitive inhibitor.[2][3] It directly competes with adenosine triphosphate (ATP) for binding to the catalytic domain of target kinases.[1] By occupying the ATP-binding pocket, H-8 prevents the transfer of the gamma-phosphate from ATP to the serine or threonine residues on substrate proteins, thereby blocking the phosphorylation event and inhibiting the downstream signaling cascade. The isoquinoline ring structure is a key feature that facilitates this interaction with the kinase active site.[1]



Phosphorylated Substrate

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Diagram 1. ATP-Competitive Inhibition by H-8.

Quantitative Inhibitory Profile



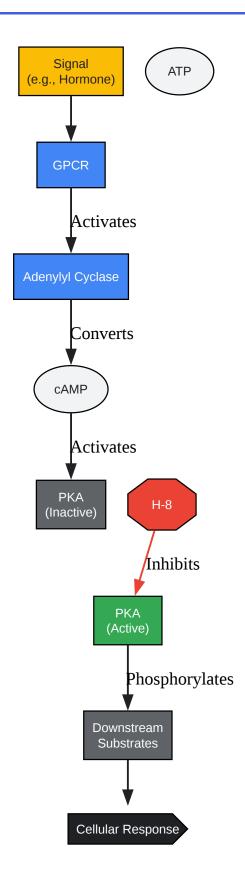
The efficacy and selectivity of a kinase inhibitor are defined by its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50). **H-8 dihydrochloride** is a potent inhibitor of PKA and PKG, with moderate activity against other kinases such as Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK).[1][4][7] It also affects kinases involved in transcription, such as Cyclin-dependent kinase 7 (Cdk7) and Cdk8.[1][7]

Kinase Target	Inhibitory Constant (Ki)	IC50 Value	Reference(s)
cyclic GMP- dependent Protein Kinase (PKG)	0.48 μΜ	-	[1][4][7]
cyclic AMP-dependent Protein Kinase (PKA)	1.2 μΜ	-	[1][4][7]
Protein Kinase C (PKC)	15 μΜ	-	[1][4][7]
Myosin Light Chain Kinase (MLCK)	68 μΜ	-	[1][4][7]
Cyclin H/Cdk7/p36 CTD Kinase	-	6.2 μΜ	[1][7]
Cyclin C/Cdk8 CTD Kinase	-	47 μΜ	[1][7]

Core Signaling Pathways Modulated by H-8 Dihydrochloride The cAMP/PKA Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a ubiquitous system for transducing extracellular signals. Upon ligand binding to G-protein coupled receptors (GPCRs), adenylyl cyclase is activated, converting ATP to cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These subunits then phosphorylate numerous downstream targets. H-8 directly inhibits these catalytic subunits, providing a powerful tool to block this pathway and study its physiological consequences.[4]





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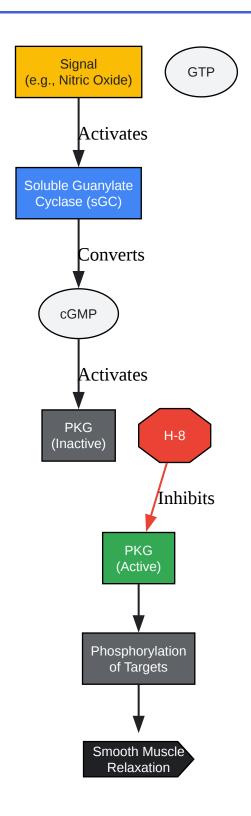
Diagram 2. Inhibition of the cAMP/PKA Pathway by H-8.



The cGMP/PKG Signaling Pathway

Similar to the cAMP pathway, the cyclic GMP (cGMP) pathway is critical for processes like smooth muscle relaxation and phototransduction. Signals such as nitric oxide (NO) can activate soluble guanylate cyclase (sGC), which synthesizes cGMP from GTP. cGMP subsequently activates PKG, which phosphorylates targets that often lead to reduced intracellular calcium levels and vasodilation. H-8 is a more potent inhibitor of PKG than PKA, making it particularly useful for studying cGMP-mediated events.[1][7]





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Diagram 3. Inhibition of the cGMP/PKG Pathway by H-8.

Experimental Protocols and Methodologies



Preparation of H-8 Dihydrochloride Stock Solutions

Accurate and consistent preparation of inhibitor stock solutions is crucial for reproducible experimental results.

- Determine Required Concentration: Decide on the final working concentrations needed for the experiment to calculate the required stock concentration (typically 1-10 mM).
- Weigh Compound: Carefully weigh the H-8 dihydrochloride powder (MW: 338.25 g/mol) in a sterile microfuge tube.
- Solubilization: Add the appropriate volume of a suitable solvent. H-8 is soluble in DMSO (≥ 20.83 mg/mL), DMF (20 mg/mL), and PBS (pH 7.2, 10 mg/mL).[1][2][3] For cell culture, sterile DMSO is preferred. Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or sonication can aid dissolution.[3]
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of H-8 against a target kinase.

- Prepare Reaction Buffer: A typical kinase buffer contains Tris-HCl (pH 7.5), MgCl2, and DTT.
- Set Up Reactions: In a microplate, combine the reaction buffer, the specific kinase, a suitable substrate (e.g., histone H1 for PKA), and varying concentrations of H-8 dihydrochloride (or vehicle control).
- Initiate Reaction: Start the reaction by adding ATP. Often, [y-32P]ATP is used to allow for the detection of substrate phosphorylation.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).
- Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).



Detection and Analysis: Separate the reaction products using SDS-PAGE and visualize the
phosphorylated substrate via autoradiography, or spot the reaction mixture onto
phosphocellulose paper and quantify the incorporated radioactivity using a scintillation
counter. Calculate the percentage of inhibition at each H-8 concentration to determine the
IC50 value.

Western Blot Analysis of PKA Activity in Cultured Cells

This method assesses the effect of H-8 on the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), in a cellular context.

- Cell Culture and Plating: Plate cells (e.g., SKNMC cells) at an appropriate density and allow them to adhere overnight.[8]
- Serum Starvation: If necessary, starve the cells in a low-serum medium for several hours to reduce basal kinase activity.
- Inhibitor Pre-treatment: Treat the cells with various concentrations of H-8 dihydrochloride (or DMSO vehicle control) for 30-60 minutes.
- Stimulation: Stimulate the cells with a PKA activator, such as Forskolin (e.g., 30 μM for 10 minutes), to induce PKA-mediated phosphorylation.[8]
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target substrate (e.g., Phospho-CREB Ser133). Subsequently, probe with a primary antibody for the total protein as a loading control (e.g., Total CREB).[8]



 Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify band intensity to determine the relative change in phosphorylation.



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Diagram 4. Workflow for Western Blot Analysis.

Conclusion

H-8 dihydrochloride remains a valuable chemical probe for studying cellular signaling. Its potent, ATP-competitive inhibition of PKA and PKG allows for the targeted disruption of cyclic nucleotide-dependent pathways. However, researchers must remain cognizant of its moderate inhibitory effects on other kinases, such as PKC and MLCK, and select concentrations that maximize specificity for the intended target. When used with appropriate controls, H-8 is an effective tool for elucidating the complex roles of protein kinases in health and disease.

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